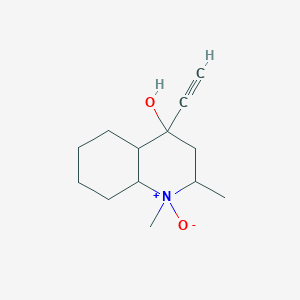
4-Ethynyl-1,2-dimethyldecahydro-4-quinolinol 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-1,2-dimethyldecahydro-4-quinolinol 1-oxide is an organic compound with the molecular formula C₁₃H₂₁NO₂ and a molecular weight of 223.31 g/mol This compound is a derivative of quinolinol, featuring an ethynyl group and two methyl groups attached to a decahydroquinoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1,2-dimethyldecahydro-4-quinolinol 1-oxide typically involves the following steps:
Formation of the Decahydroquinoline Ring: The initial step involves the cyclization of appropriate precursors to form the decahydroquinoline ring system.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl or vinyl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Oxidation: The final step involves the oxidation of the quinolinol to form the 1-oxide derivative. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyl-1,2-dimethyldecahydro-4-quinolinol 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the 1-oxide group back to the corresponding quinolinol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Quinolinol derivatives.
Substitution: Substituted quinolinol derivatives with various functional groups.
Applications De Recherche Scientifique
4-Ethynyl-1,2-dimethyldecahydro-4-quinolinol 1-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-1,2-dimethyldecahydro-4-quinolinol 1-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The ethynyl group and the 1-oxide moiety play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Quinolinol: A parent compound with similar structural features but lacking the ethynyl and 1-oxide groups.
4-Ethynylquinolinol: Similar to 4-Ethynyl-1,2-dimethyldecahydro-4-quinolinol 1-oxide but without the decahydro and 1-oxide groups.
1,2-Dimethylquinolinol: Lacks the ethynyl and 1-oxide groups but shares the dimethylquinolinol core structure.
Uniqueness
This compound is unique due to the presence of the ethynyl group and the 1-oxide moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
62299-69-8 |
|---|---|
Formule moléculaire |
C13H21NO2 |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
4-ethynyl-1,2-dimethyl-1-oxido-2,3,4a,5,6,7,8,8a-octahydroquinolin-1-ium-4-ol |
InChI |
InChI=1S/C13H21NO2/c1-4-13(15)9-10(2)14(3,16)12-8-6-5-7-11(12)13/h1,10-12,15H,5-9H2,2-3H3 |
Clé InChI |
MWFCMXJZHKNTGD-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2CCCCC2[N+]1(C)[O-])(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 5-bromo-2-[[[[2-(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]-](/img/structure/B13942025.png)
![1-Chloro-8-(3,4-dimethylphenoxymethyl)-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13942031.png)
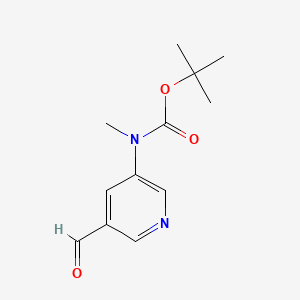
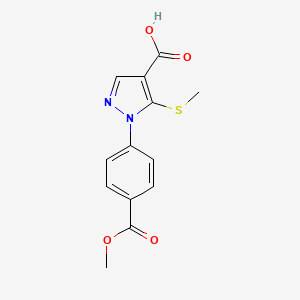
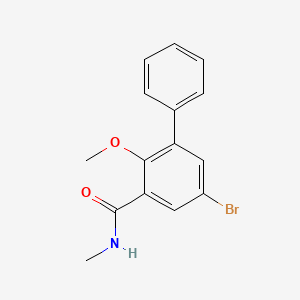


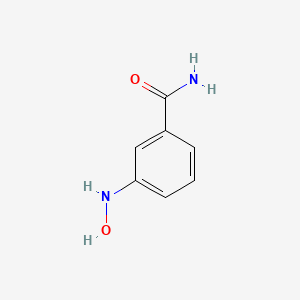

![5-(Toluene-4-sulfonyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13942070.png)
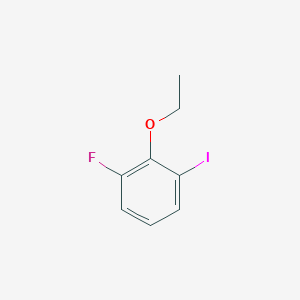
![1-Methylthio-S-triazolo[4,3-a]quinoline](/img/structure/B13942083.png)

![3-(4-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13942097.png)
